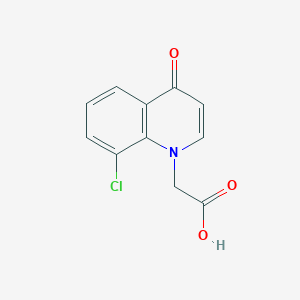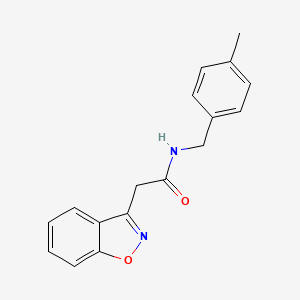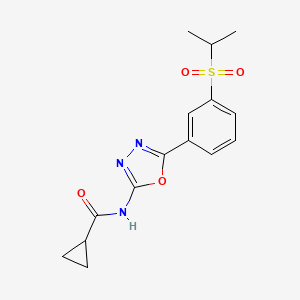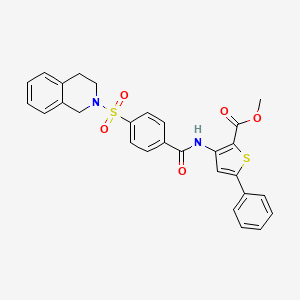
methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytoprotective Activity
One study delves into the synthesis of thieno[2,3-b]pyridinones, which act as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. The research highlighted the synthesis process that starts with a bioisostere exchange leading to various isomers with notable potency in inhibiting glycine binding, demonstrating their potential in protecting against glutamate-induced toxicity in cell lines. This approach underscores the role of structural modification in enhancing the pharmacological profile of compounds targeting the NMDA receptor, suggesting similar possibilities for the chemical compound (Buchstaller et al., 2006).
Antimicrobial Agents
Another area of application is the synthesis and characterization of new quinazolines as potential antimicrobial agents. A specific compound was synthesized, showcasing the methodological advancements in creating compounds with significant antibacterial and antifungal activities. This highlights the potential utility of structurally complex compounds in developing new antimicrobial agents, which may align with the capabilities of methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate in similar research domains (Desai et al., 2007).
Anti-inflammatory Properties
Research into peripheral benzodiazepine receptors revealed compounds with significant anti-inflammatory effects. The study investigated specific ligands' capacity to inhibit edema formation, suggesting the therapeutic potential of receptor-targeted compounds in anti-inflammatory treatments. This indicates the broader applicability of complex molecular designs in targeting specific receptors to modulate biological responses, potentially including the compound (Torres et al., 1999).
Synthesis of Polymides
In the field of materials science, research on the synthesis of soluble polymides from specific thiophene derivatives demonstrates the utility of complex organic compounds in creating new materials. These polymides exhibit high thermal stability and solubility, attributes desirable in various industrial applications. This suggests potential research applications for methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate in the development of new materials with unique properties (Imai et al., 1984).
作用機序
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to potential therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 is implicated .
特性
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-24(17-25(36-26)20-8-3-2-4-9-20)29-27(31)21-11-13-23(14-12-21)37(33,34)30-16-15-19-7-5-6-10-22(19)18-30/h2-14,17H,15-16,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXAKSGHPIIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
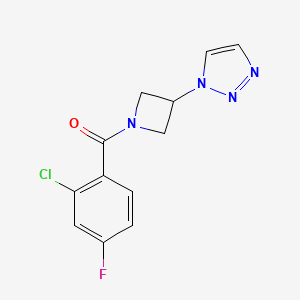
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)
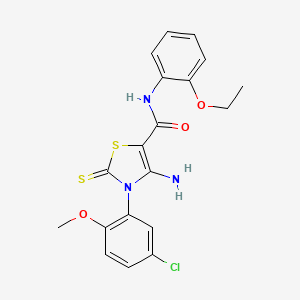
![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2463596.png)
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
![3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2463602.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)
![methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate](/img/structure/B2463605.png)
